2-(Bromomethyl)-1,7-dioxaspiro[4.4]nonane
Description
Overview of Spiroketal Architectures in Organic Chemistry
Spiroketals are a class of bicyclic organic compounds where two heterocyclic rings are joined by a single common atom, the spiro carbon. ontosight.ai A defining feature of a spiroketal is the presence of an oxygen atom in each ring, both connected to the central spiro carbon. This arrangement is essentially a bicyclic acetal (B89532). Spiroketal motifs are prevalent in a vast array of natural products, including insect pheromones, antibiotics, and marine toxins. nih.gov Their unique and conformationally restricted three-dimensional structures often play a crucial role in their biological activity, making them attractive targets in medicinal chemistry and drug discovery. mdpi.com The synthesis and stereochemical control of these complex architectures represent a significant challenge and an active area of research in modern organic chemistry. rsc.org
Structural Classification and Nomenclature of Dioxaspiro Systems
Dioxaspiro systems are classified based on the size of the two oxygen-containing rings that form the spirocycle. The nomenclature for these compounds follows the systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC). wikipedia.org
The naming convention involves:
The prefix "dioxa" to indicate the presence of two oxygen atoms as heteroatoms in the rings.
The prefix "spiro" to denote the spirocyclic nature of the compound.
Bracketed numbers [x.y] that indicate the number of carbon atoms in each ring, starting from the smaller ring, not counting the spiro atom itself.
The parent alkane name corresponding to the total number of atoms in both rings (including the spiro atom).
Locants (numbers) preceding the "dioxa" prefix to specify the positions of the oxygen atoms. Numbering begins in the atom of the smaller ring next to the spiro carbon and proceeds around that ring, through the spiro atom, and around the second ring. qmul.ac.uk
For the compound , 2-(Bromomethyl)-1,7-dioxaspiro[4.4]nonane :
nonane (B91170) : Indicates a total of nine atoms in the bicyclic system.
spiro[4.4] : Specifies that there are four atoms in each ring, excluding the central spiro carbon (4 + 4 + 1 = 9 total atoms).
1,7-dioxa : Locates the two oxygen atoms at positions 1 and 7 of the spirocyclic framework.
2-(Bromomethyl) : Indicates a bromomethyl (-CH₂Br) substituent at position 2.
| Ring Sizes (x.y) | Parent Spiroalkane Name | Example Dioxaspiro System Name |
| 3.4 | Spiro[3.4]octane | 2,5-Dioxaspiro[3.4]octane |
| 4.4 | Spiro[4.4]nonane | 1,7-Dioxaspiro[4.4]nonane |
| 4.5 | Spiro[4.5]decane | 1,4-Dioxaspiro[4.5]decane |
| 5.5 | Spiro[5.5]undecane | 1,7-Dioxaspiro[5.5]undecane |
Stereochemical Considerations in Spiroketal Frameworks
The spiroketal framework is inherently three-dimensional and presents significant stereochemical complexity. The spiro carbon itself can be a stereocenter, and additional stereocenters can exist on the rings. The relative stability of different stereoisomers is governed by a combination of steric and stereoelectronic effects.
The most critical stereoelectronic factor is the anomeric effect . This effect describes the thermodynamic preference for an electronegative substituent on a heterocyclic ring to occupy the axial position, which is counterintuitive from a purely steric standpoint. scripps.edu In spiroketals, this effect is particularly pronounced. The most stable conformation is typically one that maximizes the number of anomeric effects, where a lone pair of electrons on each ring oxygen is anti-periplanar to the C-O bond of the other ring. chemtube3d.com For many spiroketal systems, this leads to a preference for a diaxial arrangement of the C-O bonds around the spirocenter, which imparts significant conformational rigidity to the molecule. nih.gov The stereochemical outcome of spiroketal synthesis can be directed by either thermodynamic control, which favors the most stable anomeric isomer, or kinetic control, which allows for the formation of less stable isomers. nih.gov
Significance of the Dioxaspiro[4.4]nonane Core in Chemical Synthesis
The dioxaspiro[4.4]nonane core, consisting of two fused five-membered tetrahydrofuran (B95107) rings, is a noteworthy scaffold in organic chemistry. This structural motif is found in a number of natural products. For instance, a secondary metabolite containing a 1,6-dioxaspiro[4.4]nonane moiety has been isolated from the fungus Isaria cateniannulata and showed weak inhibitory activity against the HeLa cancer cell line. nih.gov
Derivatives of the spiro[4.4]nonane skeleton are recognized as important structural motifs in various biologically active compounds. researchgate.net The rigid framework of this core makes it an attractive scaffold for presenting substituents in well-defined spatial orientations, a valuable attribute in the design of molecules that interact with biological targets like enzymes and receptors. Synthetic routes to access 1,6-dioxaspiro[4.4]nonane derivatives are of significant interest to chemists. acs.org Furthermore, related aza-spiro[4.4]nonane systems are central to the structure of Cephalotaxus alkaloids, which exhibit potent antiproliferative activities against cancer cells. nih.gov The presence of this core in bioactive molecules underscores its importance as a target for synthetic chemists and as a building block for creating libraries of compounds for biological screening. researchgate.net
Positional and Functional Importance of the Bromomethyl Moiety on the Spiroketal System
The bromomethyl group (-CH₂Br) attached at the C2 position of the 1,7-dioxaspiro[4.4]nonane core is a key feature that imparts significant synthetic utility to the molecule. This group functions as a potent electrophile and an excellent leaving group in nucleophilic substitution reactions, primarily proceeding through an Sₙ2 mechanism. datapdf.com
The presence of the bromomethyl group transforms the relatively inert spiroketal scaffold into a versatile synthetic intermediate. ontosight.ai It allows for the covalent attachment of a wide variety of nucleophilic fragments, enabling the straightforward synthesis of a diverse array of derivatives. This functional handle is crucial for elaborating the core structure into more complex molecules with potential applications in medicinal chemistry, agrochemistry, or materials science. researchgate.net For example, the bromine can be readily displaced by oxygen, nitrogen, sulfur, or carbon-based nucleophiles to forge new bonds and introduce different functionalities. acs.org This reactivity makes this compound a valuable building block for constructing libraries of spiroketal-containing compounds for screening and discovery purposes.
| Nucleophile (Nu⁻) | Reagent Example | Resulting Functional Group (-CH₂-Nu) | Product Class |
| Hydroxide (HO⁻) | NaOH | -CH₂-OH | Alcohol |
| Alkoxide (RO⁻) | NaOR | -CH₂-OR | Ether |
| Cyanide (CN⁻) | NaCN | -CH₂-CN | Nitrile |
| Azide (B81097) (N₃⁻) | NaN₃ | -CH₂-N₃ | Azide |
| Thiolate (RS⁻) | NaSR | -CH₂-SR | Thioether |
| Amine (R₂NH) | R₂NH | -CH₂-NR₂ | Amine |
| Carboxylate (RCOO⁻) | RCOONa | -CH₂-OOCR | Ester |
Structure
3D Structure
Properties
IUPAC Name |
2-(bromomethyl)-1,7-dioxaspiro[4.4]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrO2/c9-5-7-1-2-8(11-7)3-4-10-6-8/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKAURQGZXCJRCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCOC2)OC1CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereoselective Synthesis of 2 Bromomethyl 1,7 Dioxaspiro 4.4 Nonane and Analogues
Diastereoselective Approaches to Brominated Spiroketals
The introduction of a bromine atom into the spiroketal framework, as in 2-(bromomethyl)-1,7-dioxaspiro[4.4]nonane, necessitates synthetic methods that can control the relative stereochemistry of the newly formed stereocenters. Diastereoselective approaches are fundamental in achieving the desired isomer from a number of possibilities.
One prominent strategy for the diastereoselective synthesis of brominated spirocycles is halocyclization. In a notable example involving an analogue, the catalytic asymmetric bromolactonization of α-allyl carboxylic acids has been shown to produce brominated α-spiro-γ-lactones. This reaction proceeds via a cyclic bromonium ion intermediate, where the subsequent intramolecular attack by the carboxylic acid dictates the diastereoselectivity of the ring closure. The stereochemistry of the final product, such as (3R)-3-(bromomethyl)-2,8-dioxaspiro[4.5]decan-1-one, is controlled by the facial selectivity of the initial bromonium ion formation and the geometry of the ensuing cyclization.
Furthermore, acid-catalyzed spirocyclization of precursor molecules like dihydroxyketones can often lead to mixtures of anomeric diastereomers. The ratio of these diastereomers is influenced by whether the reaction is under kinetic or thermodynamic control. Under kinetic control, the product distribution reflects the relative activation energies of the transition states leading to different isomers, whereas under thermodynamic control, the most stable diastereomer is the major product.
Enantioselective Synthesis Strategies for Chiral Dioxaspiro[4.4]nonane Systems
Moving beyond relative stereocontrol, enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. For dioxaspiro[4.4]nonane systems, this is achieved primarily through chiral auxiliary-controlled methods and asymmetric catalysis.
Chiral Auxiliary-Controlled Synthesis
Chiral auxiliaries are stereogenic molecules that are temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.org Once the desired stereochemistry is set, the auxiliary is cleaved and can often be recovered. wikipedia.orgsigmaaldrich.com This strategy is a reliable and powerful tool in asymmetric synthesis. researchgate.net
A prominent example of this approach is the use of Evans oxazolidinone auxiliaries. researchgate.netsantiago-lab.comspringerprofessional.de In the synthesis of spiroketals, an Evans auxiliary can be attached to a precursor fragment. rsc.org For instance, a highly syn-selective Evans aldol (B89426) reaction can be used to create key stereocenters in the linear precursor to the spiroketal. The bulky substituent on the chiral oxazolidinone effectively shields one face of the enolate, forcing the electrophile (an aldehyde) to attack from the opposite face, thus ensuring high diastereoselectivity. santiago-lab.comuwindsor.ca After the aldol reaction establishes the desired stereochemistry, the precursor undergoes further transformations, culminating in an acid-mediated spiroketalization. Finally, the chiral auxiliary is removed to yield the enantiomerically enriched spiroketal product. santiago-lab.comrsc.org
Asymmetric Catalysis in Spiroketal Formation
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst generates large quantities of a chiral product. This strategy has been successfully applied to the formation of spiroketal systems and their analogues.
A key example is the catalytic asymmetric bromolactonization used to synthesize chiral brominated spiro-γ-lactones. This reaction can be catalyzed by a chiral bifunctional sulfide (B99878). The catalyst is believed to form a bromosulfonium phthalimide (B116566) intermediate. The phthalimide anion is positioned by a hydrogen-bonding interaction with a hydroxyl group on the catalyst. This organized complex then activates the alkene substrate, leading to the formation of a cyclic bromonium ion with high facial selectivity, ultimately resulting in excellent enantioselectivity in the final spiroketal-like product.
The effectiveness of this catalytic system is demonstrated by the high enantiomeric excess (ee) achieved for various substrates, as detailed in the table below.
| Entry | Substrate | Catalyst | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | 1a | (S)-8a | 95 | 90 |
| 2 | 1b | (S)-8a | 88 | 87 |
| 3 | 1c | (S)-8b | 56 | 86 |
| 4 | 1d | (S)-8a | 94 | 89 |
This table presents data on the asymmetric bromolactonization of various α-allyl carboxylic acids (1a-d) using chiral bifunctional sulfide catalysts ((S)-8a/b), illustrating the high yields and enantioselectivities achieved.
Control of Anomeric Stereochemistry in Spiroketal Synthesis
The stereocenter at the spirocyclic carbon (the anomeric center) is a defining feature of spiroketals. The stereochemistry at this position is heavily influenced by the anomeric effect, a stereoelectronic phenomenon that describes the tendency of an electronegative substituent at the anomeric carbon of a cyclic ether to favor an axial orientation. nih.gov In spiroketals with six-membered rings, this effect can lead to a "doubly anomeric stabilized" conformation, which is often the most thermodynamically stable isomer. rsc.org
For [4.4] spiroketal systems, which are composed of two five-membered rings, the conformational preferences are more complex due to the flexibility and rapid pseudorotation of five-membered rings. nih.gov However, the principles of anomeric stabilization still play a crucial role.
Control over the anomeric stereochemistry can be exerted by choosing reaction conditions that favor either kinetic or thermodynamic control.
Thermodynamic Control: Acid-catalyzed equilibration allows the system to reach its most stable state, typically favoring the isomer that benefits most from anomeric stabilization.
Kinetic Control: Under milder, non-equilibrating conditions, the product ratio is determined by the transition state energies. This can sometimes be exploited to form less stable, "contrathermodynamic" or nonanomeric spiroketals, which are isomers with fewer stabilizing anomeric interactions. nih.gov
Factors such as intramolecular hydrogen bonding or chelation to a metal cation can also be used to stabilize otherwise less favored anomeric conformations, providing another handle for stereocontrol. nih.gov
Conformational Analysis and its Impact on Stereoselection
The three-dimensional shape, or conformation, of both the acyclic precursor and the cyclized spiroketal product has a profound impact on stereoselection. The stereochemical outcome of a spiroketalization reaction is often dictated by the most stable conformation of the transition state.
In the formation of the 1,7-dioxaspiro[4.4]nonane system, the precursor is a dihydroxy ketone or a related species. The existing stereocenters in this precursor chain will bias the conformation of the molecule, directing the approach of the nucleophilic hydroxyl groups during the cyclization steps. The inherent flexibility of five-membered rings, which undergo rapid pseudorotation, means that multiple low-energy conformations may be accessible, potentially leading to mixtures of diastereomers. nih.gov
However, in thermodynamically controlled reactions, the final product distribution is governed by the relative stabilities of the possible spiroketal isomers. Conformational analysis of the products is therefore critical. The stability of a given spiroketal isomer is determined by a combination of factors, including:
Anomeric Stabilization: As discussed, isomers that maximize anomeric effects are generally more stable.
Steric Interactions: Unfavorable steric clashes (1,3-diaxial interactions in six-membered rings, or similar repulsions in five-membered rings) will destabilize a conformation.
Torsional Strain: Strain arising from eclipsing bonds can also influence conformational preference.
By understanding these conformational factors, chemists can design precursors and select reaction conditions that favor the formation of a single, desired stereoisomer of this compound and its analogues.
Reaction Mechanisms and Transformations of 2 Bromomethyl 1,7 Dioxaspiro 4.4 Nonane
Reactivity and Mechanism of the Bromomethyl Group
The bromomethyl substituent is the primary site of reactivity in 2-(bromomethyl)-1,7-dioxaspiro[4.4]nonane. As a primary alkyl halide, it is prone to a variety of transformations, including nucleophilic substitution, elimination, and radical reactions.
Nucleophilic Substitution Reactions (SN1, SN2)
The carbon-bromine bond in the bromomethyl group is polarized, with the carbon atom being electrophilic and thus susceptible to attack by nucleophiles. The primary nature of this carbon strongly favors the bimolecular nucleophilic substitution (SN2) mechanism over the unimolecular (SN1) pathway.
In an SN2 reaction, a nucleophile attacks the electrophilic carbon from the backside of the leaving group (the bromide ion), leading to an inversion of stereochemistry at the reaction center. This concerted mechanism is preferred due to the low steric hindrance around the primary carbon and the instability of the corresponding primary carbocation that would be formed in an SN1 reaction. A wide range of nucleophiles can be employed, including hydroxides, alkoxides, cyanides, and amines, to introduce a variety of functional groups.
While the SN1 mechanism is generally disfavored for primary alkyl halides, it can occur under specific conditions, such as in the presence of a silver salt that can coordinate with the bromide, facilitating its departure to form a primary carbocation. However, this carbocation is highly unstable and prone to rearrangement, making the SN1 pathway less synthetically useful for this compound.
Table 1: Representative Nucleophilic Substitution Reactions of this compound
| Nucleophile | Reagent Example | Product | Predominant Mechanism |
| Hydroxide | Sodium Hydroxide (NaOH) | (1,7-Dioxaspiro[4.4]nonan-2-yl)methanol | SN2 |
| Cyanide | Sodium Cyanide (NaCN) | 3-(1,7-Dioxaspiro[4.4]nonan-2-yl)propanenitrile | SN2 |
| Azide (B81097) | Sodium Azide (NaN3) | 2-(Azidomethyl)-1,7-dioxaspiro[4.4]nonane | SN2 |
| Iodide | Sodium Iodide (NaI) in Acetone | 2-(Iodomethyl)-1,7-dioxaspiro[4.4]nonane | SN2 (Finkelstein reaction) |
This table presents hypothetical examples based on the expected reactivity of primary alkyl bromides.
Elimination Reactions to Form Exocyclic Double Bonds
Elimination reactions of this compound can lead to the formation of an exocyclic double bond, yielding 2-methylene-1,7-dioxaspiro[4.4]nonane. These reactions are typically promoted by strong, sterically hindered bases, which favor the removal of a proton from the carbon adjacent to the bromomethyl group (the β-carbon) over nucleophilic attack at the α-carbon.
The mechanism of elimination can be either bimolecular (E2) or unimolecular (E1). The E2 mechanism is a concerted process where the base removes a proton, and the bromide ion departs simultaneously. This pathway is favored by strong bases and requires an anti-periplanar arrangement of the proton and the leaving group. For the E1 mechanism to occur, the bromide ion would first have to depart to form a primary carbocation, which, as previously mentioned, is highly unstable. Therefore, the E2 pathway is the more probable mechanism for elimination reactions of this compound.
The choice of base is crucial in determining the ratio of substitution to elimination products. Bulky bases, such as potassium tert-butoxide, are more likely to act as bases rather than nucleophiles, thus favoring elimination.
Radical Reactions Involving the Bromomethyl Moiety
The carbon-bromine bond in this compound can undergo homolytic cleavage upon exposure to radical initiators, such as azobisisobutyronitrile (AIBN) or UV light, to generate a primary alkyl radical. This radical intermediate can then participate in a variety of radical chain reactions.
One common radical reaction is reductive dehalogenation, where the bromine atom is replaced by a hydrogen atom. This is typically achieved using a radical initiator and a hydrogen atom donor, such as tributyltin hydride. The reaction proceeds via a chain mechanism involving the abstraction of the bromine atom by a tributyltin radical to form the alkyl radical, which then abstracts a hydrogen atom from another molecule of tributyltin hydride to yield the reduced product and regenerate the tributyltin radical.
Transformations of the Dioxaspiro[4.4]nonane Ring System
The 1,7-dioxaspiro[4.4]nonane ring system is a spiroketal, which is generally stable under neutral and basic conditions. However, it can undergo transformations, such as ring-opening and rearrangement reactions, under specific, typically acidic, conditions.
Ring-Opening Reactions of the Spiroketal Core
The spiroketal linkage is susceptible to cleavage under acidic conditions. libretexts.org The reaction is initiated by protonation of one of the ether oxygens, which activates the C-O bond towards nucleophilic attack. The subsequent ring-opening can proceed via either an SN1 or SN2-type mechanism, depending on the structure of the spiroketal and the reaction conditions.
In the case of this compound, acid-catalyzed hydrolysis would lead to the formation of a dihydroxy ketone. The reaction would involve the protonation of an oxygen atom, followed by the attack of water and subsequent cleavage of the C-O bond. This process would occur for both five-membered rings, ultimately leading to the complete opening of the spiroketal.
Rearrangement Reactions (e.g., Surzur–Tanner Rearrangement in related systems)
While not extensively documented for this compound itself, related systems can undergo rearrangement reactions. One such rearrangement that could potentially be induced is the Surzur–Tanner rearrangement. This is a radical-mediated 1,2-migration of an acyloxy group from a β-(acyloxy)alkyl radical.
For a derivative of this compound, where the hydroxyl group formed from the substitution of the bromide has been acylated, a radical could be generated at the adjacent carbon. This could potentially trigger a rearrangement involving the spiroketal oxygen, leading to a ring-expanded or ring-contracted product. However, the specific conditions and the feasibility of such a rearrangement for this particular spiroketal system would require further investigation. Research on similar carbohydrate systems has demonstrated the utility of the Surzur–Tanner rearrangement in the synthesis of complex spiroketal and bicyclic ether frameworks.
Derivatization and Functional Group Interconversions on the Spiroketal Framework
The primary site for derivatization on this compound is the bromomethyl group. The bromine atom, being a good leaving group, facilitates a variety of nucleophilic substitution reactions. This allows for the introduction of diverse functional groups, thereby enabling the synthesis of a library of derivatives.
Table 1: Potential Nucleophilic Substitution Reactions for Derivatization
| Nucleophile | Reagent Example | Product Functional Group |
| Hydroxide | Sodium Hydroxide (NaOH) | Alcohol (-CH₂OH) |
| Alkoxide | Sodium Methoxide (NaOCH₃) | Ether (-CH₂OCH₃) |
| Cyanide | Sodium Cyanide (NaCN) | Nitrile (-CH₂CN) |
| Azide | Sodium Azide (NaN₃) | Azide (-CH₂N₃) |
| Thiolate | Sodium Thiophenoxide (NaSPh) | Thioether (-CH₂SPh) |
| Carboxylate | Sodium Acetate (CH₃COONa) | Ester (-CH₂OCOCH₃) |
These transformations are typically governed by an SN2 mechanism, where the nucleophile attacks the carbon atom bearing the bromine, leading to inversion of configuration if the carbon were chiral. The spiroketal framework itself is generally stable under these conditions, provided that strong acids are avoided, which could catalyze its hydrolysis.
Functional group interconversions of the newly introduced groups can further expand the range of accessible derivatives. For instance, a nitrile derivative can be hydrolyzed to a carboxylic acid or reduced to a primary amine. An azide can be reduced to a primary amine via Staudinger reduction or catalytic hydrogenation.
Chemo- and Regioselectivity in Reactions of this compound
Chemoselectivity in reactions involving this compound would primarily concern the differential reactivity of the C-Br bond versus the spiroketal moiety. The spiroketal is an acetal (B89532), which is generally inert to nucleophiles and bases but sensitive to acid. Therefore, reactions with nucleophiles would be highly chemoselective, targeting the bromomethyl group.
Table 2: Predicted Chemoselectivity of this compound
| Reagent Type | Predicted Site of Reaction | Rationale |
| Nucleophiles (e.g., CN⁻, OR⁻, N₃⁻) | Bromomethyl group | C-Br bond is electrophilic and Br is a good leaving group. |
| Strong, non-nucleophilic bases | No reaction (potential for E2 if sterically hindered) | Lack of acidic protons for deprotonation. |
| Acids (e.g., HCl, H₂SO₄) | Spiroketal oxygens | Protonation of the acetal oxygen can lead to ring opening. |
| Reducing agents (e.g., LiAlH₄) | Bromomethyl group (reduction to methyl) | C-Br bond is reducible. |
Regioselectivity is less of a concern for the derivatization of the bromomethyl group, as it is the only reactive site for nucleophilic substitution under standard conditions. However, if the spiroketal were to undergo acid-catalyzed hydrolysis, the reaction would proceed via an oxocarbenium ion intermediate. The regioselectivity of any subsequent nucleophilic attack would depend on the stability of the possible intermediates and the nature of the nucleophile.
Mechanistic Investigations of Spiroketalization and Related Reactions
The formation of the 1,7-dioxaspiro[4.4]nonane skeleton, a spiroketal, typically proceeds through the acid-catalyzed cyclization of a suitable dihydroxy ketone or a related precursor. The mechanism involves two sequential intramolecular hemiacetal and acetal formations.
The key steps in the spiroketalization mechanism are:
Protonation: An acid catalyst protonates the carbonyl oxygen of the ketone precursor, activating it towards nucleophilic attack.
First Intramolecular Cyclization: One of the hydroxyl groups acts as an intramolecular nucleophile, attacking the protonated carbonyl to form a five-membered hemiacetal ring.
Proton Transfer and Water Elimination: The remaining hydroxyl group is protonated, and a molecule of water is eliminated to form an oxocarbenium ion.
Second Intramolecular Cyclization: The oxygen of the hemiacetal attacks the oxocarbenium ion to close the second five-membered ring, forming the spiroketal.
Deprotonation: The final step is the deprotonation of the spiroketal oxygen to regenerate the acid catalyst.
The stereochemical outcome of the spiroketalization is often controlled by thermodynamic factors, with the most stable anomeric and conformational arrangement being favored. The anomeric effect plays a significant role in stabilizing the stereoisomer where the non-anomeric oxygen atom's lone pair can donate into the σ* orbital of the C-O bond at the anomeric center.
Mechanistic investigations of these reactions often employ techniques such as isotopic labeling, kinetic studies, and computational modeling to elucidate the transition states and intermediates involved. While specific studies on the formation of this compound are not readily found, the general principles of spiroketalization would apply.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. A full suite of 1D and 2D NMR experiments allows for the complete assignment of all proton and carbon signals and provides insights into the compound's stereochemistry.
One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the electronic environment of each proton and carbon atom, respectively. Based on the structure of 2-(Bromomethyl)-1,7-dioxaspiro[4.4]nonane, which possesses several distinct proton and carbon environments, a detailed analysis is possible.
The ¹H NMR spectrum is expected to show signals corresponding to the protons of the bromomethyl group, the methine proton adjacent to the oxygen and the bromomethyl group, and the various methylene (B1212753) protons of the two heterocyclic rings. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and bromine atoms. Protons on the bromomethyl group (-CH₂Br) would likely appear in the downfield region around 3.4-3.6 ppm. The protons on carbons adjacent to the ether oxygens are also expected in the 3.5-4.5 ppm range.
The ¹³C NMR spectrum is anticipated to display eight distinct signals, corresponding to the eight carbon atoms in the molecule, assuming diastereotopic effects make all methylene carbons inequivalent. The spiro carbon, being bonded to two oxygen atoms, would be the most downfield signal among the aliphatic carbons (typically >100 ppm). The carbon of the bromomethyl group would appear around 30-40 ppm, while the other sp³-hybridized carbons would resonate at various upfield positions.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on typical chemical shift ranges for similar functional groups.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Spiro Carbon (C5) | - | > 100 |
| -CH-O (C2) | ~4.0-4.5 | ~70-80 |
| -CH₂Br | ~3.4-3.6 | ~30-40 |
| -O-CH₂- (ring) | ~3.5-4.2 | ~65-75 |
| Aliphatic -CH₂- | ~1.5-2.5 | ~20-40 |
Two-dimensional NMR experiments are essential for assembling the molecular puzzle by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity within the tetrahydrofuran (B95107) and dioxolane rings by identifying adjacent protons (e.g., which -CH₂- group is next to the -CH- group).
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of each carbon atom that bears protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This is particularly useful for determining the stereochemistry around the chiral centers and the relative orientation of the rings. For example, NOE correlations could help establish the cis or trans relationship between the bromomethyl group and substituents on the other ring.
The spiro carbon and the carbon bearing the bromomethyl group are chiral centers. Therefore, this compound can exist as enantiomers. To determine the enantiomeric purity of a sample, chiral shift reagents (typically lanthanide complexes) can be used in NMR spectroscopy. These reagents form diastereomeric complexes with the enantiomers in solution. The oxygen atoms of the dioxaspiro nonane (B91170) system act as Lewis basic sites for the reagent to bind. This interaction induces different chemical shifts for the corresponding protons in the two enantiomers, allowing for the integration of their distinct signals to quantify the enantiomeric excess (ee).
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of the compound and provides structural information based on its fragmentation pattern. The molecular formula of this compound is C₈H₁₃BrO₂.
The high-resolution mass spectrum would show a molecular ion peak (M⁺) that is actually a pair of peaks of nearly equal intensity (a 1:1 ratio), separated by two mass units. This characteristic isotopic signature is due to the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br).
Common fragmentation pathways would likely include:
Loss of a bromine radical (•Br), resulting in a [M-Br]⁺ ion.
Loss of the bromomethyl radical (•CH₂Br), leading to a [M-CH₂Br]⁺ ion.
Cleavage of the spirocyclic rings, leading to smaller, stable oxygen-containing cations.
Table 2: Predicted Mass Spectrometry Data for this compound Based on the molecular formula C₈H₁₃BrO₂.
| Ion | Predicted m/z (⁷⁹Br) | Predicted m/z (⁸¹Br) | Note |
| [M]⁺ | 220.01 | 222.01 | Molecular Ion |
| [M+H]⁺ | 221.02 | 223.02 | Protonated Molecule |
| [M+Na]⁺ | 243.00 | 245.00 | Sodium Adduct |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid method for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be characterized by absorptions corresponding to its specific bonds.
The most prominent peaks would include:
C-H stretching: Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are characteristic of sp³-hybridized C-H bonds.
C-O stretching: Strong, distinct bands in the 1000-1250 cm⁻¹ region, characteristic of the ether linkages within the two rings. The spirocyclic nature might lead to a complex pattern in this region.
C-Br stretching: An absorption in the lower frequency (fingerprint) region, typically between 500 and 680 cm⁻¹, would indicate the presence of the carbon-bromine bond.
X-ray Crystallography for Definitive Solid-State Structure Determination
For a final, unambiguous confirmation of the three-dimensional structure, X-ray crystallography is the gold standard. This technique requires a single, high-quality crystal of the compound. The diffraction pattern of X-rays passing through the crystal allows for the calculation of the precise position of each atom in the solid-state lattice.
An X-ray crystal structure would provide definitive proof of:
The atomic connectivity and the spirocyclic framework.
Precise bond lengths and bond angles for the entire molecule.
The relative stereochemistry of the chiral centers.
If an enantiomerically pure sample is crystallized, the absolute configuration can be determined, providing a complete structural picture.
Circular Dichroism (CD) Spectroscopy for Chiral Compounds
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorption of left-handed circularly polarized light versus right-handed circularly polarized light by a substance. ntu.edu.sg It is a powerful technique for the investigation of chiral molecules, as only optically active compounds will exhibit a CD signal. wikipedia.org The chirality of this compound, arising from its spirocyclic center and the stereocenter at the C2 position, makes it an ideal candidate for analysis by CD and related chiroptical techniques.
While specific experimental CD spectral data for this compound are not extensively documented in current literature, the structural features of the molecule allow for a theoretical exploration of its chiroptical properties. The chromophores present in the molecule, such as the ether C-O bonds within the dioxaspiro rings and the C-Br bond of the bromomethyl group, are expected to give rise to distinct electronic transitions in the ultraviolet region, which would be detectable by CD spectroscopy. The resulting spectrum, characterized by positive or negative peaks (known as Cotton effects), would be a unique fingerprint of its specific three-dimensional structure. creative-proteomics.com
In the absence of experimental data, modern computational chemistry provides a robust and reliable alternative for elucidating the stereochemistry of chiral molecules. americanlaboratory.com Specifically, Vibrational Circular Dichroism (VCD), an infrared-based analogue of electronic CD, combined with Density Functional Theory (DFT) calculations, has become a definitive method for determining the absolute configuration of molecules in solution. americanlaboratory.comnih.gov This approach involves comparing a theoretically calculated VCD spectrum for a specific enantiomer with an experimentally measured spectrum. schrodinger.com
The process for determining the absolute configuration of this compound would involve:
Computational modeling of one enantiomer (e.g., (2R,5S)-2-(Bromomethyl)-1,7-dioxaspiro[4.4]nonane).
A thorough conformational search to identify the most stable low-energy structures of the molecule.
Calculation of the harmonic vibrational frequencies and the corresponding VCD intensities for each stable conformer using DFT methods. acs.orgdtic.mil
Generation of a Boltzmann-averaged VCD spectrum based on the relative energies of the conformers. youtube.com
This calculated spectrum serves as a prediction. If an experimental VCD spectrum of a synthesized sample of this compound is then recorded, its comparison to the calculated spectrum reveals the absolute configuration. rsc.org If the signs and relative intensities of the major VCD bands match the calculated spectrum, the sample is confirmed to be the enantiomer used in the calculation. If the experimental spectrum is a mirror image of the calculated one, the sample has the opposite absolute configuration. chiralabsxl.com
The table below illustrates the type of data that would be generated from a DFT calculation for a hypothetical enantiomer of this compound.
Table 1: Theoretically Predicted Vibrational Circular Dichroism (VCD) Data for a Single Conformer of (2R,5S)-2-(Bromomethyl)-1,7-dioxaspiro[4.4]nonane (Note: This data is illustrative and generated for demonstrative purposes based on typical computational outputs.)
| Frequency (cm⁻¹) | Dipole Strength (10⁻⁴⁰ esu²cm²) | Rotational Strength (10⁻⁴⁴ esu²cm²) |
| 1050 | 15.2 | +8.5 |
| 1095 | 25.8 | -15.3 |
| 1150 | 8.1 | +4.2 |
| 1210 | 12.5 | -9.8 |
| 1280 | 5.6 | +2.1 |
| 1350 | 18.9 | +11.7 |
| 1420 | 2.3 | -1.5 |
This combined computational and spectroscopic approach provides an unambiguous pathway for the complete stereochemical assignment of this compound. americanlaboratory.com
Computational Chemistry and Theoretical Studies of 2 Bromomethyl 1,7 Dioxaspiro 4.4 Nonane
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the electronic structure and three-dimensional arrangement of 2-(Bromomethyl)-1,7-dioxaspiro[4.4]nonane. Methods such as Density Functional Theory (DFT) and ab initio calculations (e.g., Møller-Plesset perturbation theory) are employed to solve the Schrödinger equation for the molecule, yielding valuable information about its properties.
These calculations can determine optimized molecular geometries, including bond lengths, bond angles, and dihedral angles. For the spiroketal core of this compound, theoretical studies on analogous systems suggest that the five-membered rings adopt envelope or twist conformations. The precise geometry is a balance of minimizing steric strain and maximizing stabilizing electronic interactions.
Furthermore, quantum chemical calculations provide insights into the electronic distribution within the molecule. The electronegative oxygen and bromine atoms significantly influence the molecular electrostatic potential, creating regions of positive and negative charge. This charge distribution is crucial for understanding the molecule's reactivity and intermolecular interactions.
Table 1: Predicted Geometrical Parameters for this compound
| Parameter | Predicted Value |
|---|---|
| C-O Bond Length (average) | 1.43 Å |
| C-C Bond Length (average) | 1.54 Å |
| C-Br Bond Length | 1.95 Å |
| O-C-O Bond Angle | 108° |
| C-C-Br Bond Angle | 112° |
Note: These are representative values based on calculations of similar structures and may vary depending on the computational method and basis set used.
Computational Modeling of Reaction Pathways and Transition States
Computational modeling is an invaluable tool for exploring the reactivity of this compound. By mapping the potential energy surface, chemists can identify the most likely pathways for chemical reactions, including the structures of short-lived transition states.
For instance, nucleophilic substitution reactions involving the bromomethyl group can be modeled to understand the reaction mechanism (e.g., SN1 vs. SN2). Computational methods can calculate the activation energies for different pathways, providing a theoretical basis for predicting reaction outcomes and kinetics. The spiroketal moiety can also influence reactivity by sterically hindering certain approaches of a nucleophile or by participating electronically in the reaction.
Conformational Analysis and Energy Landscapes of the Spiroketal System
The spirocyclic nature of this compound gives rise to a complex conformational landscape. The two five-membered rings can adopt various puckered conformations, and the bromomethyl substituent can exist in different rotational orientations.
Conformational analysis, often performed using molecular mechanics or quantum chemical methods, aims to identify the most stable conformers and the energy barriers between them. The relative energies of different conformers are determined by a combination of factors, including torsional strain, steric hindrance, and stabilizing stereoelectronic effects like the anomeric effect. The global minimum energy conformation represents the most populated structure at thermal equilibrium.
Prediction of Spectroscopic Parameters
Computational chemistry can predict various spectroscopic parameters for this compound, which can aid in the interpretation of experimental spectra.
NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. These predictions are highly sensitive to the molecular geometry and electronic environment of each nucleus, making them a powerful tool for structural elucidation.
Vibrational Spectroscopy: The vibrational frequencies corresponding to infrared (IR) and Raman spectra can also be calculated. These computed frequencies help in assigning the observed spectral bands to specific molecular motions, such as C-O stretching, C-H bending, and the characteristic vibrations of the spiroketal framework.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Parameter | Predicted Value |
|---|---|---|
| ¹³C NMR | Spiroketal Carbon | 105-115 ppm |
| ¹³C NMR | CH₂Br Carbon | 30-40 ppm |
| IR | C-O Stretch | 1050-1150 cm⁻¹ |
| IR | C-Br Stretch | 500-600 cm⁻¹ |
Note: These are approximate values and can be influenced by the computational method and solvent effects.
Theoretical Studies on the Anomeric Effect in Dioxaspiroketals
The anomeric effect is a crucial stereoelectronic interaction in spiroketals like this compound. It describes the tendency of an electronegative substituent on a carbon adjacent to a heteroatom within a ring to prefer an axial orientation over a sterically less hindered equatorial one. In dioxaspiroketals, this effect arises from the interaction between the lone pair orbitals of one oxygen atom and the antibonding σ* orbital of the C-O bond of the other ring.
Applications in Complex Organic Chemical Synthesis
2-(Bromomethyl)-1,7-dioxaspiro[4.4]nonane as a Versatile Synthetic Building Block
The unique structural and chemical properties of this compound make it an attractive starting point for the synthesis of diverse and complex organic molecules. Its rigid spiroketal core provides a defined three-dimensional scaffold, while the reactive bromomethyl group serves as a key functional handle for a variety of chemical transformations.
The inherent reactivity of the primary alkyl bromide in this compound allows for its use as a precursor in the construction of more elaborate organic scaffolds. The spiroketal unit can serve as a chiral core or a key structural element in the design of novel molecular frameworks. Synthetic chemists can exploit the bromomethyl group for carbon-carbon and carbon-heteroatom bond-forming reactions, thereby appending additional rings or functional groups to the spiroketal core. This strategy is instrumental in building complex molecules with potential applications in medicinal chemistry and materials science. The defined stereochemistry of the spiroketal can also be leveraged to direct the stereochemical outcome of subsequent reactions, providing access to enantiomerically enriched products.
Diversity-oriented synthesis (DOS) is a powerful strategy for the creation of collections of structurally diverse small molecules for high-throughput screening and the discovery of new biologically active compounds. The spiroketal scaffold is a privileged structure in this context due to its prevalence in nature and its inherent three-dimensionality. This compound is an ideal starting material for DOS, as the bromomethyl group can be readily diversified through a variety of reactions. By subjecting this common precursor to a range of different reaction partners and conditions, a library of spiroketal derivatives with diverse appendages can be rapidly generated. This approach allows for the systematic exploration of the chemical space around the spiroketal core, increasing the probability of identifying compounds with desired biological activities.
Interactive Table: Potential Reactions for Diversity-Oriented Synthesis
| Reactant Type | Reaction | Product Functional Group |
| Amines | Nucleophilic Substitution | Secondary/Tertiary Amines |
| Thiols | Nucleophilic Substitution | Thioethers |
| Carboxylates | Nucleophilic Substitution | Esters |
| Organocuprates | Coupling | Alkylated Spiroketals |
| Terminal Alkynes | Sonogashira Coupling | Alkynylated Spiroketals |
| Boronic Acids | Suzuki Coupling | Arylated/Vinylated Spiroketals |
Strategies for the Elaboration of the Bromomethyl Functionality
The synthetic utility of this compound is largely dependent on the effective elaboration of its bromomethyl group. A number of robust and well-established chemical transformations can be employed for this purpose, enabling the introduction of a wide range of functionalities.
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon bonds. The bromomethyl group of this compound can participate in various cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings. These reactions allow for the introduction of aryl, vinyl, and other unsaturated moieties, significantly increasing the molecular complexity of the spiroketal building block. For instance, a Suzuki coupling with an arylboronic acid would yield the corresponding 2-(arylmethyl)-1,7-dioxaspiro[4.4]nonane derivative. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivities in these transformations.
Interactive Table: Representative Cross-Coupling Reactions
| Coupling Reaction | Reactant | Catalyst/Ligand | Product Type |
| Suzuki | Arylboronic acid | Pd(PPh₃)₄ | 2-(Arylmethyl)spiroketal |
| Stille | Organostannane | PdCl₂(PPh₃)₂ | 2-(Alkenylmethyl)spiroketal |
| Negishi | Organozinc reagent | Pd(dppf)Cl₂ | 2-(Alkynylmethyl)spiroketal |
The bromide of this compound is a good leaving group, making it susceptible to nucleophilic substitution by a variety of nucleophiles. This allows for the facile conversion of the bromomethyl group into a wide range of other functional groups. A particularly useful transformation is the reaction with sodium azide (B81097) to form the corresponding 2-(azidomethyl)-1,7-dioxaspiro[4.4]nonane. Organic azides are versatile intermediates that can be further transformed into amines via reduction or participate in "click" chemistry reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles. This provides a powerful method for linking the spiroketal core to other molecules or biomolecules.
Utility in the Synthesis of Spiroketal-Containing Natural Product Fragments and Analogues
Many complex natural products feature a spiroketal moiety as a key structural element. The synthesis of these natural products and their analogues is a major focus of synthetic organic chemistry, often driven by the desire to study their biological activity or to develop new therapeutic agents. This compound can serve as a valuable building block in the total synthesis of such natural products. The spiroketal core can be incorporated into a larger molecule, and the bromomethyl group can be elaborated to install the necessary side chains and functional groups found in the natural product target. Furthermore, by using this building block to create analogues of natural products with modified side chains, chemists can probe the structure-activity relationships of these complex molecules and potentially develop new compounds with improved biological properties.
Development of Novel Synthetic Methodologies Inspired by the Compound's Structure
The unique architecture of this compound, characterized by its central spiroketal core and a reactive bromomethyl substituent, presents a significant synthetic challenge. The pursuit of this and structurally related molecules has catalyzed the development of innovative synthetic methodologies. These strategies are designed to efficiently construct the sterically demanding spirocyclic system with high levels of control over stereochemistry. The presence of the bromomethyl group also necessitates the development of synthetic routes that are tolerant of this versatile functional handle, which can be used for further molecular elaboration.
The construction of the 1,7-dioxaspiro[4.4]nonane framework has been a driving force for the advancement of several powerful synthetic transformations. These methods are often designed to create multiple bonds in a single operation, leading to a rapid increase in molecular complexity from simpler starting materials. The key structural features of the target compound—the quaternary spirocenter, the two five-membered heterocyclic rings, and the defined stereochemistry—have inspired chemists to devise novel approaches to overcome the inherent synthetic hurdles.
Methodologies for Spiroketal Synthesis
The formation of the spiroketal is the cornerstone of any synthesis of this compound. A number of elegant methods have been developed for this purpose, each with its own advantages.
One of the most prominent strategies is the iodoetherification of unsaturated precursors. This method typically involves the reaction of a dihydroxyalkene or a related derivative with an iodine source. The reaction proceeds through an initial iodocyclization to form an iodinated cyclic ether, which then undergoes a subsequent spiroketalization step. rsc.orgnih.gov This approach is particularly powerful as it allows for the stereocontrolled formation of the spirocenter. A notable example is the double intramolecular iodoetherification of methylidenic diols in the presence of iodine and silver(I) oxide to yield the 1,7-dioxaspiro[4.4]nonane core. capes.gov.br
Domino reactions , also known as cascade reactions, have emerged as a highly efficient tool for the synthesis of complex molecules like spiroketals. unimi.itresearchgate.net These reactions involve a sequence of intramolecular transformations that occur under a single set of reaction conditions, avoiding the need for isolation of intermediates. unimi.it For the synthesis of spirocycles, domino reactions can be initiated by a variety of triggers, including Michael additions and radical formations. unimi.itnih.gov The elegance of this approach lies in its ability to rapidly assemble the intricate spirocyclic framework from relatively simple starting materials.
Radical cyclizations offer another powerful avenue to the 1,7-dioxaspiro[4.4]nonane ring system. researchgate.net These reactions often employ reagents such as triphenyltin (B1233371) hydride to generate radical species that then undergo cyclization to form the desired spiroketal. researchgate.net This methodology has been shown to be a stereoselective entry into this class of compounds, highlighting its utility in complex target synthesis. researchgate.net
Metal-catalyzed cyclizations have also been successfully applied to the synthesis of related spiroketal systems. For instance, gold(I) catalysts have been shown to be highly effective in the cyclization of 2,2-bis(3-arylprop-2-yn-1-yl)malonic acids to produce 3,8-diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones in high yields under mild conditions. nih.gov This demonstrates the potential of transition metal catalysis in forging the complex architecture of spiroketals.
The following table provides a summary of the key synthetic methodologies that have been developed, inspired by the structural challenges of spiroketals like this compound.
| Methodology | Description | Key Features |
| Iodoetherification | Cyclization of unsaturated alcohol precursors using an iodine source to form the spiroketal linkage. rsc.orgrsc.orgnih.gov | Stereocontrolled, reliable for forming cyclic ethers. rsc.orgrsc.org |
| Domino Reactions | Multi-step reactions in a single pot, where subsequent reactions are triggered by the functionality formed in the previous step. unimi.itresearchgate.net | Highly efficient, rapid increase in molecular complexity. unimi.itrsc.org |
| Radical Cyclization | Formation of the spirocyclic system via the cyclization of a radical intermediate. researchgate.netprinceton.edu | Good for forming C-C and C-O bonds, often stereoselective. researchgate.netthieme.de |
| Metal-Catalyzed Cyclization | Use of a transition metal catalyst, such as gold, to facilitate the formation of the spiroketal core. nih.gov | Mild reaction conditions, high yields. nih.gov |
The development of these diverse synthetic strategies underscores the inspirational role of complex target molecules like this compound. The pursuit of such challenging structures continues to push the boundaries of modern organic synthesis, leading to the discovery of new and powerful chemical transformations.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(bromomethyl)-1,7-dioxaspiro[4.4]nonane, and how do reaction conditions influence yield?
- Methodology : A common approach involves functionalization of preformed spirocyclic frameworks. For example, bromination of a methyl-substituted 1,7-dioxaspiro[4.4]nonane precursor using N-bromosuccinimide (NBS) under radical or photochemical conditions can introduce the bromomethyl group . Key variables include solvent choice (e.g., CCl₄ or CH₂Cl₂), temperature control (0–25°C), and catalyst selection (e.g., AIBN for radical initiation). Purification typically employs column chromatography with hexane/ethyl acetate gradients.
- Data Contradictions : Bench-scale syntheses report yields ranging from 45% to 72%, depending on stoichiometric ratios of brominating agents and precursor reactivity .
Q. How can spectroscopic techniques (NMR, FTIR) reliably characterize this compound?
- Methodology :
- ¹H/¹³C NMR : The spirocyclic structure produces distinct splitting patterns. For example, the bromomethyl group (CH₂Br) appears as a doublet (δ 3.5–4.0 ppm) due to coupling with adjacent protons. The spiro carbon (C-2) resonates near δ 95–100 ppm in ¹³C NMR .
- FTIR : Key peaks include C-Br stretching (~560–600 cm⁻¹) and ether C-O-C vibrations (~1100–1250 cm⁻¹). Confirmatory analysis requires comparison with computational spectra (DFT/B3LYP) .
Advanced Research Questions
Q. What strategies enable stereoselective synthesis of this compound derivatives, and how does stereochemistry impact biological activity?
- Methodology : Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) can control spirocenter configuration. For instance, Perali et al. achieved enantioselective synthesis of the related natural product longianone (containing a 1,7-dioxaspiro[4.4]nonane system) via kinetic resolution using lipase enzymes .
- Biological Relevance : In cephalostatins, spiroketal stereochemistry modulates cytotoxicity by influencing interactions with lipid membranes or enzymatic targets. Analogous studies for brominated derivatives could explore structure-activity relationships (SARs) .
Q. How does acid/base catalysis affect the stability of the 1,7-dioxaspiro[4.4]nonane system, and what are the implications for synthetic applications?
- Mechanistic Insights : Under acidic conditions, the spiroketal may undergo ring-opening to form acyclic ketones or equilibrate with larger spiro systems (e.g., 1,6-dioxaspiro[4.5]decane). For example, HCl in methanol promotes isomerization via oxocarbenium intermediates, as observed in cephalostatin analogs .
- Experimental Design : Monitor equilibria using time-resolved ¹H NMR (e.g., in CD₃OD with 0.1 M HCl) to quantify kinetic vs. thermodynamic products. Computational studies (MD simulations) can predict preferred conformers .
Q. What role does this compound play in natural product biosynthesis, and can it serve as a synthetic precursor?
- Biosynthetic Context : The 1,7-dioxaspiro[4.4]nonane core is proposed to arise from oxidative cyclization of polyketide precursors in fungi (e.g., Xylaria longiana). Bromination likely occurs post-cyclization via haloperoxidase activity .
- Synthetic Utility : The bromomethyl group enables cross-coupling reactions (e.g., Suzuki-Miyaura) to append aromatic moieties, mimicking natural product side chains. For example, coupling with boronic acids generates analogs for antimicrobial screening .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
